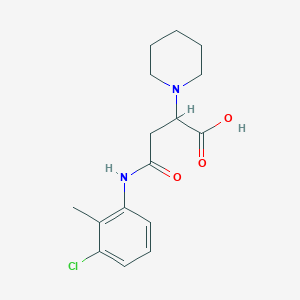
1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane” is a synthetic compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
4-Chloro-3-nitrobenzoyl chloride may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Scientific Research Applications
Solid-phase Synthesis and Chemical Diversity
A study describes the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, employing polystyrene resin as a base and utilizing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with various substitutions, enhancing skeletal diversity through nitro group reduction and the preparation of benzene-fused heterocycles. It highlights the capability of expanding the diazepinone scaffold into a benzodiazocinone, although with some limitations in derivative diversity (Barbora Lemrová & Miroslav Soural, 2012).
Catalytic Applications and Molecular Interaction
Research on novel square pyramidal iron(III) complexes with linear tetradentate bis(phenolate) ligands, including derivatives of 1,4-diazepane, has shown them to be structural and reactive models for intradiol-cleaving 3,4-PCD enzymes. These complexes, characterized by ESI-MS, elemental analysis, and spectroscopic methods, show potential in understanding enzymatic processes and catalytic applications. The study emphasizes the influence of electronic properties of ligands on the reactivity and interaction of complexes with substrates (R. Mayilmurugan, M. Sankaralingam, E. Suresh & M. Palaniandavar, 2010).
Synthesis of Heterocyclic Compounds
A synthesis approach for new 1,3-oxazepine and diazepines derivatives, initiated by cycloaddition reactions between Schiff bases and various anhydrides, showcases the utility of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane in creating structurally diverse heterocyclic compounds. This method, employing dry benzene as a solvent, underscores the versatility of diazepines in synthesizing complex molecules, contributing significantly to medicinal chemistry and materials science (M. A. Mahmoud, 2019).
Fluorescent and Colorimetric Sensing
The derivative 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) with a triazole binding site demonstrates selective fluorescent and colorimetric sensing for Hg2+ in aqueous solutions. This sensor, based on the NBD framework, indicates the potential of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane derivatives in environmental monitoring and analytical chemistry. The specificity for Hg2+ is highlighted through significant fluorescence quenching and a remarkable red shift in absorption and fluorescence spectra, enabling naked-eye detection of mercury ions (Yi-Bin Ruan, S. Maisonneuve & Juan Xie, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzoyl compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Given the compound’s potential to interact with proteins or enzymes, it could influence a variety of biochemical pathways depending on the specific targets it interacts with .
Result of Action
Based on its potential interactions with proteins or enzymes, it could lead to changes in cellular function or signaling .
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c13-10-3-2-9(8-11(10)16(18)19)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEDOZFMJQGDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2995274.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)
![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)
![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)
![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)


